Pyrazolo[1,5-c]pyrimidin-7-ylamine
Overview
Description
Pyrazolo[1,5-c]pyrimidin-7-ylamine is a heterocyclic compound with the molecular formula C6H6N4. It is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-c]pyrimidin-7-ylamine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of aminopyrazole to a double bond, leading to intramolecular cyclization and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-c]pyrimidin-7-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pyrazolo[1,5-c]pyrimidin-7-ylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit cell proliferation.
Industry: this compound derivatives are explored for their use in materials science and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of pyrazolo[1,5-c]pyrimidin-7-ylamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and interference with kinase signaling cascades .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Pyrazolo[1,5-c]pyrimidin-7-ylamine is unique due to its specific ring fusion and amine functional group, which confer distinct biological activities. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it exhibits different binding affinities and selectivity towards molecular targets, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
pyrazolo[1,5-c]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H,(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQHQAGGIWXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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